

# In Vitro Characterization of LAS191859: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LAS191859

Cat. No.: B608470

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**LAS191859** is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTh2).<sup>[1]</sup> CRTh2 is a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils, key effector cells in type 2 inflammatory responses. Its natural ligand is prostaglandin D2 (PGD2). By blocking the interaction of PGD2 with CRTh2, **LAS191859** is being investigated for its therapeutic potential in inflammatory conditions such as asthma.<sup>[1]</sup> This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of **LAS191859**, presenting key data in a structured format, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

## Quantitative In Vitro Data

The following tables summarize the key in vitro pharmacological parameters of **LAS191859**.

Table 1: Receptor Binding Affinity and Potency

| Parameter | Species    | Value   | Assay Type                  |
|-----------|------------|---------|-----------------------------|
| IC50      | Human      | 9.58 nM | [35S]GTPyS binding assay[1] |
| IC50      | Rat        | 14 nM   | Not Specified               |
| IC50      | Mouse      | 15.5 nM | Not Specified               |
| IC50      | Guinea Pig | 7.6 nM  | Not Specified               |

Table 2: Receptor Binding Kinetics

| Parameter                          | Value | Unit  | Assay Type                   |
|------------------------------------|-------|-------|------------------------------|
| Residence Time (t <sub>1/2</sub> ) | 21    | hours | Radioligand binding assay[1] |

## Experimental Protocols

### [35S]GTPyS Binding Assay

This assay was utilized to determine the potency of **LAS191859** in inhibiting the activation of the CRTh2 receptor.

#### Methodology:

- **Membrane Preparation:** Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRTh2 receptor.
- **Assay Buffer:** The assay was performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, and 0.1% BSA, at a pH of 7.4.
- **Reaction Mixture:** The reaction mixture included the cell membranes, 30 μM GDP, and 0.1 nM [35S]GTPyS.
- **Compound Incubation:** Various concentrations of **LAS191859** were pre-incubated with the membranes for 15 minutes at 30°C.

- Agonist Stimulation: The reaction was initiated by the addition of the CRTh2 agonist PGD2 at its EC80 concentration.
- Incubation: The mixture was incubated for 30 minutes at 30°C.
- Termination and Scintillation Counting: The reaction was terminated by rapid filtration, and the amount of bound [<sup>35</sup>S]GTPyS was quantified using a scintillation counter.
- Data Analysis: The IC<sub>50</sub> values were calculated from the concentration-response curves.

## Receptor Residence Time Determination

The long receptor residence time of **LAS191859** was a key differentiating feature.[\[1\]](#)

Methodology:

- Cell Line: CHO cells expressing the human CRTh2 receptor were used.
- Radioligand: A radiolabeled form of a CRTh2 antagonist was used to trace binding.
- Association Phase: The cells were incubated with the radioligand to allow for binding to the CRTh2 receptor.
- Dissociation Phase: Dissociation was initiated by the addition of a high concentration of an unlabeled CRTh2 antagonist.
- Time Points: Samples were taken at various time points to measure the amount of radioligand still bound to the receptors.
- Quantification: The amount of bound radioligand was determined by scintillation counting.
- Data Analysis: The dissociation rate constant ( $k_{off}$ ) was determined, and the residence time ( $1/k_{off}$ ) was calculated.

## Signaling Pathway and Experimental Workflow

### CRTh2 Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of PGD2 to the CRTh2 receptor, leading to downstream cellular responses. **LAS191859** acts by blocking this initial binding step.



[Click to download full resolution via product page](#)

Caption: CRTh2 receptor signaling pathway and the inhibitory action of **LAS191859**.

## Experimental Workflow for [35S]GTPyS Binding Assay

The following diagram outlines the key steps in the [35S]GTPyS binding assay used to determine the potency of **LAS191859**.

[Click to download full resolution via product page](#)

Caption: Workflow for the [<sup>35</sup>S]GTPyS functional assay.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacological characterization of CRTh2 antagonist LAS191859: Long receptor residence time translates into long-lasting in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Characterization of LAS191859: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608470#las191859-in-vitro-characterization]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)